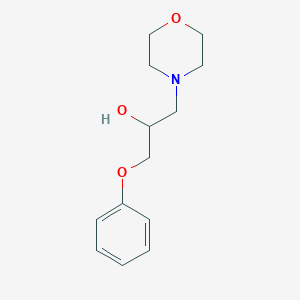

1-Morpholin-4-yl-3-phenoxy-propan-2-ol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Morpholin-4-yl-3-phenoxy-propan-2-ol (MMPP) is a synthetic organic compound with a wide range of biological and physiological applications. MMPP is a versatile compound used in a variety of disciplines, including medicinal chemistry, pharmacology, biochemistry, and chemical engineering. It has been used to study enzyme inhibition, protein-protein interactions, and other biochemical and physiological processes.

Aplicaciones Científicas De Investigación

Synthesis and Biological Properties

1-Morpholin-4-yl-3-phenoxy-propan-2-ol derivatives have been synthesized and studied for their biological properties. For example, a study by Papoyan et al. (2011) involved synthesizing compounds similar to this compound, which exhibited pronounced anticonvulsive activities and peripheral n-cholinolytic activities, but no antibacterial activity (Papoyan et al., 2011).

Corrosion Inhibition

In another application, derivatives of this compound, specifically tertiary amines, have been synthesized and used for inhibiting carbon steel corrosion. These compounds, including 1,3-di-morpholin-4-yl-propan-2-ol, demonstrated significant inhibition efficiencies, highlighting their potential as anodic inhibitors (Gao, Liang, & Wang, 2007).

Antibacterial Screening and DNA Cleavage

Mali et al. (2019) synthesized a derivative of this compound, specifically targeting its application in the medicinal field. This compound showed moderate inhibition against Mycobacteria tuberculosis and also exhibited DNA cleavage potential (Mali, Sawant, Chaudhari, & Mandewale, 2019).

Brass Corrosion Inhibition

Liang and Gao (2007) investigated 1-morpholin-4-yl-propan-2-ol (MP) and its derivatives as inhibitors of brass corrosion in simulated atmospheric water. These compounds were found to effectively inhibit corrosion, further demonstrating their utility as anodic inhibitors (Liang & Gao, 2007).

Xanthine Oxidase Inhibitors and Anti-Inflammatory Agents

A study by Šmelcerović et al. (2013) explored the use of morpholine derivatives as inhibitors of xanthine oxidase, a key enzyme involved in the metabolism of purine bases. These compounds also demonstrated anti-inflammatory properties, indicating their potential in the treatment of gout and other related conditions (Šmelcerović et al., 2013).

Lipase-Catalyzed Resolution

Kamal et al. (2008) described the lipase-catalyzed resolution of a this compound derivative. This process is significant in the preparation of enantiomerically enriched compounds, demonstrating the compound's relevance in synthetic chemistry (Kamal, Krishnaji, & Khan, 2008).

Safety and Hazards

Propiedades

IUPAC Name |

1-morpholin-4-yl-3-phenoxypropan-2-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19NO3/c15-12(10-14-6-8-16-9-7-14)11-17-13-4-2-1-3-5-13/h1-5,12,15H,6-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXIWAJARNWASOA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CC(COC2=CC=CC=C2)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10293421 |

Source

|

| Record name | 1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5296-26-4 |

Source

|

| Record name | NSC89427 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89427 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Morpholin-4-yl-3-phenoxy-propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10293421 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine](/img/structure/B1266818.png)

![2-Amino-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B1266824.png)

![2-Amino-4-[(3-amino-4-hydroxyphenyl)methyl]phenol](/img/structure/B1266828.png)

![2-Azabicyclo[2.2.1]hept-5-ene](/img/structure/B1266832.png)